molecular formula C11H9FN2OS2 B8448888 4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one

4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one

Cat. No.: B8448888
M. Wt: 268.3 g/mol
InChI Key: MAXAIWCLFKBCBM-UHFFFAOYSA-N
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Description

4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C11H9FN2OS2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FN2OS2

Molecular Weight

268.3 g/mol

IUPAC Name

5-fluoro-4-prop-2-enylsulfanyl-1-thiophen-3-ylpyrimidin-2-one

InChI

InChI=1S/C11H9FN2OS2/c1-2-4-17-10-9(12)6-14(11(15)13-10)8-3-5-16-7-8/h2-3,5-7H,1,4H2

InChI Key

MAXAIWCLFKBCBM-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=O)N(C=C1F)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material was prepared by the procedure described in J. Org. Chem. 2006, 71, 9183-9190. To a stirred suspension of dry Cu(OAc)2 (1.02 g, 5.64 mmol), 4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one (700 mg, 3.76 mmol), thiophen-3-ylboronic acid (962 mg, 7.52 mmol), and activated 3 Å molecular sieves (2 g) in dry CH2Cl2 (30 mL) was added pyridine (595 mg, 7.52 mmol) at room temperature. The mixture was stirred for 24 h at ambient temperature in the presence of air. The reaction mixture was diluted with CH2Cl2 (30 mL), filtered through a pad of Celite, and washed with water (50 mL) in the presence of ethylenediaminetetraacetic acid (EDTA; 700 mg, 2.4 mmol). The colorless organic phase was dried over MgSO4 and was concentrated in vacuo. The residue was purified by normal phase chromatography (isocratic, 2:1 petroleum ether:EtOAc) to afford 4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one (290 mg, 29%) as a yellow solid: mp 125-127° C.; 1H NMR (301 MHz, DMSO-d6) δ 8.52-8.35 (m, 1H), 7.81 (s, 1H), 7.69-7.55 (m, 1H), 7.32 (d, J=3.5 Hz, 1H), 6.05-5.81 (m, 1H), 5.36 (d, J=16.9 Hz, 1H), 5.18 (d, J=9.8 Hz, 1H), 3.89 (d, J=6.4 Hz, 2H); ESIMS m/z 269 ([M+H]+).
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one
Quantity
700 mg
Type
reactant
Reaction Step Four
Quantity
962 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.02 g
Type
catalyst
Reaction Step Four

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